molecular formula C10H9F2N5 B2858397 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1808824-75-0

3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No. B2858397
CAS RN: 1808824-75-0
M. Wt: 237.214
InChI Key: QBZKONPNTZXWCG-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b]pyridazine is a class of compounds that are part of the larger family of triazolopyridazines . These compounds are heterocyclic, meaning they contain atoms of at least two different elements as members of its rings . They have been found to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine compounds often involves the reaction of appropriate precursors under specific conditions . For example, one synthesis route involves the interaction of certain substituted amino-triazoles with other reactants to obtain the desired triazolopyridazine derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine compounds is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . This structure allows for a variety of substituents to be added, leading to a wide range of possible derivatives .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazine compounds can vary widely depending on the specific substituents present on the molecule. These reactions can lead to a variety of products, each with their own potential applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazine compounds can vary depending on their specific structure. For example, some derivatives have been found to be very thermostable .

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[4,3-b]pyridazine compounds can vary depending on their specific structure and the target they interact with. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[4,3-b]pyridazine compounds can vary depending on their specific structure. Some derivatives have been found to be insensitive to both impact and friction stimuli .

Future Directions

The future directions for research into 1,2,4-triazolo[4,3-b]pyridazine compounds are likely to involve the synthesis of new derivatives with improved properties, as well as further investigation into their potential applications in various fields .

properties

IUPAC Name

3-(difluoromethyl)-N-methyl-N-prop-2-ynyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N5/c1-3-6-16(2)8-5-4-7-13-14-10(9(11)12)17(7)15-8/h1,4-5,9H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZKONPNTZXWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=NN2C(=NN=C2C(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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